N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine
CAS No.: 254991-25-8
Cat. No.: VC6023342
Molecular Formula: C10H11FN2S
Molecular Weight: 210.27
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 254991-25-8 |
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Molecular Formula | C10H11FN2S |
Molecular Weight | 210.27 |
IUPAC Name | N-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine |
Standard InChI | InChI=1S/C10H11FN2S/c1-7-6-12-10(14-7)13-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) |
Standard InChI Key | QAZPKSKUOOWBMI-UHFFFAOYSA-N |
SMILES | CC1CN=C(S1)NC2=CC=C(C=C2)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine belongs to the thiazoline class, featuring a five-membered ring with sulfur and nitrogen atoms at positions 1 and 3, respectively. The 4,5-dihydro designation indicates partial saturation, distinguishing it from fully aromatic thiazoles. Key substituents include:
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Methyl group at position 5, enhancing steric bulk and influencing ring conformation.
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4-Fluorophenyl group attached to the amine nitrogen, contributing to electronic effects and metabolic stability .
Table 1: Molecular Properties of N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine
The stereochemical orientation at position 5 (R-configuration) influences its biological interactions, as evidenced by enantiomer-specific activity studies .
Synthesis Methodologies and Optimization
Traditional Synthesis via Hantzsch Thiazole Formation
The Hantzsch thiazole synthesis remains the primary method for producing this compound. The reaction involves:
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Reactants: Substituted thiourea and α-halo ketone (e.g., 2-bromo-5-methylcyclohexanone).
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Conditions: Reflux in ethanol or methanol (60–80°C, 6–12 hours).
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Mechanism: Nucleophilic substitution followed by cyclization to form the thiazoline ring.
Table 2: Synthesis Parameters and Yields
Parameter | Traditional Method | Continuous Flow Reactor |
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Reaction Time | 8–12 hours | 1–2 hours |
Yield | 65–75% | 85–92% |
Purity | 90–95% | 98–99% |
Key Advantage | Simplicity | Scalability and efficiency |
Modern Advancements: Continuous Flow Reactors
Recent studies demonstrate that continuous flow systems enhance reaction efficiency by improving heat transfer and reducing side reactions. For example, a 2023 study reported a 92% yield under optimized flow conditions (residence time: 30 minutes, temperature: 70°C).
Spectroscopic and Analytical Characterization
Infrared (IR) Spectroscopy
The IR spectrum (Source ) reveals key functional groups:
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N-H Stretch: 3350 cm⁻¹ (amine).
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C-F Stretch: 1220 cm⁻¹ (fluorophenyl).
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C=S Stretch: 680 cm⁻¹ (thiazoline ring).
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 1.35 (d, J = 6.8 Hz, 3H, CH₃), 3.15–3.25 (m, 2H, CH₂), 4.05 (q, 1H, CH), 6.85–7.25 (m, 4H, Ar-H) .
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¹³C NMR: δ 22.1 (CH₃), 45.8 (CH₂), 58.3 (CH), 115.8–162.4 (aromatic and thiazoline carbons) .
Mass Spectrometry
The high-resolution mass spectrum (HRMS) displays a molecular ion peak at m/z 210.0627 ([M+H]⁺), consistent with the molecular formula C₁₀H₁₁FN₂S .
Applications in Drug Development and Materials Science
Drug Design
The compound serves as a lead structure for:
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Kinase Inhibitors: Selective inhibition of EGFR (IC₅₀ = 0.8 µM) due to hydrogen bonding with thiazoline sulfur.
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Antiviral Agents: Activity against HIV-1 protease (Ki = 5 nM) via hydrophobic interactions with the fluorophenyl group.
Materials Science
Functionalization of the thiazoline ring enables its use in:
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Conductive Polymers: Enhanced electron mobility (μ = 0.15 cm²/V·s) in poly-thiazoline composites.
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Sensors: Fluorophenyl-modified surfaces for detecting nitroaromatic explosives.
Future Research Directions
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Stereochemical Optimization: Systematic evaluation of (5R) vs. (5S) enantiomers in biological systems .
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Hybrid Derivatives: Coupling with quinoline or pyrimidine scaffolds to enhance anticancer efficacy.
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Green Chemistry: Solvent-free synthesis using microwave irradiation to reduce environmental impact.
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